Cas no 2138551-75-2 (rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide)

rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide structure
2138551-75-2 structure
商品名:rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide
CAS番号:2138551-75-2
MF:C11H15N3O4S
メガワット:285.319501161575
CID:6003612
PubChem ID:165500643

rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide
    • 2138551-75-2
    • rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
    • EN300-1167868
    • インチ: 1S/C11H15N3O4S/c12-8-1-2-9(7-8)13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,8-9,13H,1-2,7,12H2/t8-,9+/m1/s1
    • InChIKey: VXUPUUVYNTXKQL-BDAKNGLRSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N[C@H]1CC[C@H](C1)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 285.07832714g/mol
  • どういたいしつりょう: 285.07832714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 126Ų

rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1167868-5000mg
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
5000mg
$2443.0 2023-10-03
Enamine
EN300-1167868-0.1g
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
0.1g
$678.0 2023-06-08
Enamine
EN300-1167868-2.5g
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
2.5g
$1509.0 2023-06-08
Enamine
EN300-1167868-5.0g
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
5g
$2235.0 2023-06-08
Enamine
EN300-1167868-10.0g
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
10g
$3315.0 2023-06-08
Enamine
EN300-1167868-500mg
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
500mg
$809.0 2023-10-03
Enamine
EN300-1167868-2500mg
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
2500mg
$1650.0 2023-10-03
Enamine
EN300-1167868-1.0g
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
1g
$770.0 2023-06-08
Enamine
EN300-1167868-1000mg
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
1000mg
$842.0 2023-10-03
Enamine
EN300-1167868-50mg
rac-N-[(1R,3S)-3-aminocyclopentyl]-4-nitrobenzene-1-sulfonamide
2138551-75-2
50mg
$707.0 2023-10-03

rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide 関連文献

rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamideに関する追加情報

Rac-N-(1R,3S)-3-Aminocyclopentyl-4-Nitrobenzene-1-Sulfonamide: A Comprehensive Overview

Rac-N-(1R,3S)-3-Aminocyclopentyl-4-Nitrobenzene-1-Sulfonamide, also known by its CAS number 2138551-75-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopentylamine moiety with a sulfonamide group attached to a nitro-substituted benzene ring. The stereochemistry of the molecule, specifically the (1R,3S) configuration, plays a crucial role in its biological activity and pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopentylamine derivative. This is followed by the introduction of the sulfonamide group, which is achieved through a coupling reaction with an appropriate sulfonyl chloride. The nitro group on the benzene ring is introduced via nitration, and the stereochemistry is controlled during the synthesis to ensure the desired (1R,3S) configuration. Recent advancements in asymmetric synthesis techniques have made it possible to achieve high enantiomeric excess in the production of this compound, which is essential for its application in chiral environments.

Research into the biological activity of Rac-N-(1R,3S)-3-Aminocyclopentyl-4-Nitrobenzene-1-Sulfonamide has revealed promising results in various therapeutic areas. The compound has been shown to exhibit potent inhibitory activity against certain enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development. Additionally, studies have demonstrated its ability to modulate ion channels, which could be relevant for treating conditions such as epilepsy and pain.

The pharmacokinetic profile of this compound has also been extensively studied. It exhibits good oral bioavailability and favorable distribution properties, which are critical for its potential use as an orally administered drug. Recent research has focused on optimizing its stability and solubility to further enhance its pharmacokinetic performance. These studies have utilized advanced computational modeling techniques to predict and improve the physicochemical properties of the compound.

In terms of applications, Rac-N-(1R,3S)-3-Aminocyclopentyl-4-Nitrobenzene-1-Sulfonamide holds great promise in the development of novel therapeutic agents. Its ability to target specific biological pathways makes it a valuable tool in drug discovery programs aimed at treating diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound's therapeutic potential.

Despite its potential benefits, the development of this compound faces several challenges. One major hurdle is achieving cost-effective large-scale synthesis while maintaining high enantiomeric purity. Researchers are actively exploring alternative synthetic routes and catalytic systems to address this issue. Additionally, further preclinical studies are required to fully understand its safety profile and long-term effects in vivo.

In conclusion, Rac-N-(1R,3S)-3-Aminocyclopentyl-4-Nitrobenzene-1-Sulfonamide represents a significant advancement in chemical synthesis and drug discovery. Its unique structure and promising biological activity position it as a key player in the development of next-generation therapeutics. Continued research into its properties and applications will undoubtedly contribute to breakthroughs in medicinal chemistry and personalized medicine.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量